molecular formula C19H15N3O B4724937 N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide

N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide

Cat. No. B4724937
M. Wt: 301.3 g/mol
InChI Key: SILDUGRGUSNXMA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNBA is a heterocyclic compound that contains both a benzimidazole and a naphthalene ring, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific targets, such as proteins and enzymes. This compound has been shown to bind to the active site of various enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been found to interact with the DNA molecule, suggesting that it may have a role in DNA damage and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that this compound has antitumor activity in animal models of cancer. This compound has been found to reduce tumor growth and metastasis in mice. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has a high binding affinity for various targets, making it a useful tool for studying protein-ligand interactions. This compound is also fluorescent, making it a useful probe for imaging studies. However, this compound has some limitations for lab experiments. This compound is not very soluble in water, which can limit its use in aqueous environments. This compound can also be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide. One direction is to study the structure-activity relationship of this compound to identify more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to evaluate its potential as a therapeutic agent. Another direction is to study the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways. Finally, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus. In biochemistry, this compound has been used as a fluorescent probe to detect protein-ligand interactions. This compound has been shown to bind to various proteins, including bovine serum albumin and human serum albumin. In pharmacology, this compound has been used as a model compound to study the mechanism of action of various drugs.

properties

IUPAC Name

N-(1-methylbenzimidazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-22-17-12-5-4-11-16(17)20-19(22)21-18(23)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILDUGRGUSNXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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